molecular formula C45H65F3N8O12 B6295751 Amyloid b-Protein (16-22) Trifluoroacetate CAS No. 153247-41-7

Amyloid b-Protein (16-22) Trifluoroacetate

Cat. No.: B6295751
CAS No.: 153247-41-7
M. Wt: 967.0 g/mol
InChI Key: WMQMXRMQUXWHCC-YJVMEOIXSA-N
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Description

Amyloid β-Protein (16-22) Trifluoroacetate (Aβ(16-22)) is a synthetic peptide fragment derived from the amyloid precursor protein (APP), corresponding to residues 16–22 (KLVFFAE) of the full-length Aβ peptide. This fragment is widely studied for its role in amyloid fibril formation, a hallmark of Alzheimer’s disease (AD). The trifluoroacetate (TFA) salt form enhances solubility and stability during synthesis and purification, making it a standard choice for in vitro studies . Aβ(16-22) is particularly notable for its ability to self-assemble into β-sheet-rich fibrils, serving as a model system for understanding amyloid aggregation mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amyloid b-Protein (16-22) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one through coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Aggregation Inhibition and Fibril Formation

Aβ16-22 (KLVFF) modifies amyloidogenesis through competitive interactions:

  • Fibril Inhibition : At a 1:2 molar ratio (Aβ40/Aβ16-22), Aβ16-22 suppresses Aβ40 fibril formation by 80% after 12 days of co-incubation at 37°C .

  • Structural Basis : The KLVFF sequence binds to hydrophobic regions of full-length Aβ, disrupting β-sheet stacking .

  • In Vivo Paradox : While effective in vitro, intracerebral injection of Aβ16-22 analogs in APP transgenic mice unexpectedly increased amyloid deposition, highlighting context-dependent effects .

Key Data:

ParameterValue/OutcomeSource
Fibril inhibition (Aβ40)80% reduction at 1:2 molar ratio
ThT fluorescence (self)β-sheet formation confirmed

Self-Assembly and Hydrogelation

Substituting Phe20 with Tyr (Aβ16-22(F20Y)) alters assembly behavior:

  • Hydrogel Formation : Forms transparent gels at ≥2 mM (0.18% w/w), unlike Aβ16-22, which fails to gel even at 20 mM .

  • Structural Features :

    • Fibril width: 14.3 ± 4.2 nm (vs. 7.6 ± 1.6 nm for Aβ16-22) .

    • CD spectroscopy: β-sheet conformation (negative band at 216 nm) .

  • Biocompatibility : Supports growth of RIN-5F, HEK-293, and IMR-32 cells, indicating low cytotoxicity .

Solvent and Ionic Liquid Interactions

Molecular dynamics simulations reveal environmental sensitivity:

  • Conformational Shifts : In hydrated ethylammonium nitrate (EAN), Aβ16-22 dimers adopt β-sheet conformations. In triethylammonium mesylate (TEAM), α-helix dominates at high concentrations .

  • Free Energy : β-sheet stabilization is energetically favorable in EAN (ΔG = −2.1 kcal/mol), while TEAM promotes α-helix (ΔG = −1.8 kcal/mol) .

Enantiomeric Coassembly

Mixing L- and D-Aβ16-22 induces rippled β-sheets:

  • Thermodynamic Stability : Coassembled rippled β-sheets exhibit 50% greater stability than self-assembled pleated sheets .

  • Morphology : TEM reveals intertwined fibrils with periodic twists (20–30 nm width) .

Catalytic Limitations

Unlike full-length Aβ, Aβ16-22 lacks intrinsic enzymatic activity:

  • Esterase/Phosphatase Assays : No hydrolysis of para-nitrophenyl acetate (pNPA) or phosphatase activity detected, despite forming amyloids .

Structural Dynamics

  • NMR Insights : Anti-parallel β-sheets dominate, with TFA anions buried within peptide bilayers during assembly .

  • MicroED Analysis : Aβ16-22 adopts class seven steric zipper symmetry, critical for designing aggregation inhibitors .

Scientific Research Applications

Understanding Amyloid Aggregation

Amyloid β-proteins are known for their propensity to aggregate into fibrils, which are implicated in neurodegenerative diseases. The segment Aβ(16-22) is particularly interesting due to its structural properties and ability to form amyloid fibrils.

  • Fibril Formation : Research indicates that Aβ(16-22) can form typical amyloid fibrils in vitro, which is essential for studying the mechanisms of aggregation and potential inhibitors .
  • Kinetic Studies : Kinetic experiments have shown that various conditions influence the aggregation rate of Aβ peptides. For instance, studies using thioflavin T fluorescence have demonstrated that certain food-derived amyloids do not accelerate Aβ aggregation, suggesting potential protective effects against AD pathology .

Toxicity Studies

The Aβ(16-22) fragment is also pivotal in examining the neurotoxic effects associated with amyloid deposition.

  • Cellular Toxicity : In vitro studies have assessed the cytotoxicity of Aβ(16-22) on neuronal cell lines. For example, when incubated with N2a cells, this peptide has been shown to induce significant cytotoxic effects, which can be quantified using assays like MTT dye reduction .
  • Mechanistic Insights : Understanding how specific fragments like Aβ(16-22) contribute to neuronal injury can help elucidate the broader mechanisms of AD. The interaction of Aβ with cellular components and its impact on synaptic function are areas of ongoing research .

Therapeutic Applications

Given its role in AD pathology, Aβ(16-22) serves as a target for developing therapeutic strategies.

  • Inhibitor Design : Structure-based design strategies have been employed to create peptide inhibitors that target the amyloid core region, including Aβ(16-22). These inhibitors aim to block aggregation and mitigate toxicity .
    • Example Inhibitors : Research has identified several candidate peptides that effectively inhibit Aβ aggregation by mimicking interactions at the fibril interface .
Inhibitor Candidate Target Sequence Effectiveness
D1KLVFFAENHigh
D2KLVFFAENModerate
D3KLVFFAENLow

Case Studies and Experimental Findings

Numerous studies have documented the effects of Aβ(16-22) in various experimental contexts:

  • Case Study 1 : In a study investigating the interaction between food protein-derived amyloids and Aβ aggregation, it was found that certain food proteins could retard Aβ aggregation, indicating a potential dietary approach to modulating AD risk .
  • Case Study 2 : Another study focused on immunoprecipitating APP complexes from human brain samples revealed interaction partners involved in axonal transport and vesicular trafficking, highlighting the multifaceted role of APP and its fragments like Aβ(16-22) .

Mechanism of Action

The mechanism of action of Amyloid b-Protein (16-22) Trifluoroacetate involves its ability to self-assemble into amyloid fibrils. This process is driven by hydrophobic interactions and hydrogen bonding between the peptide molecules. The formation of amyloid fibrils is associated with cellular toxicity and is a hallmark of Alzheimer’s disease. The peptide interacts with various molecular targets, including cell membranes and other proteins, leading to cellular dysfunction and neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Amyloid β-Protein Fragments

Structural and Aggregation Properties

Aβ(16-22) exhibits distinct structural and aggregation behaviors compared to other Aβ fragments. Below is a comparative analysis based on sequence length, secondary structure, and experimental findings:

Peptide Sequence Length Key Structural Features Aggregation Propensity Key References
Aβ(16-22) Trifluoroacetate 7 residues (KLVFFAE) Forms antiparallel β-sheets; highly twisted fibrils in simulations. High, rapid fibrillization
Aβ(16-20) 5 residues (KLVFF) Shorter hydrophobic core; limited β-sheet stability. Moderate
Aβ(6-20) 15 residues Contains polar residues (e.g., His6, Asp7) that disrupt β-sheet continuity. Low
Aβ(1-40) 40 residues Full-length peptide with helical and random coil regions; forms polymorphic fibrils. High, slow kinetics
Aβ(15-25) 11 residues Extended hydrophobic region; forms parallel β-sheets in longer fibrils. High
Aβ(35-40) 6 residues (MVGGVV) C-terminal fragment; stabilizes fibril core via hydrophobic interactions. Moderate

Key Findings:

  • Aβ(16-22) : Simulations confirm its antiparallel β-sheet preference, aligning with solid-state NMR data. A 24-strand model suggests a tightly twisted fibril structure .
  • Aβ(16-35) : Polar residues (e.g., Ser26, Lys28) disrupt linear β-sheets, favoring a bent double-layered "hook" structure stabilized by intra-strand salt bridges .
  • Aβ(10-35) : Adopts a bent double-β-sheet conformation, highlighting the role of sequence length in fibril stability .

Role of Trifluoroacetate Modification

The trifluoroacetate counterion is critical for solubility and purification. For example:

  • Aβ(16-22) Trifluoroacetate: Enhances HPLC purity (>95%) and reduces non-specific aggregation during storage .
  • Aβ(1-14) Trifluoroacetate : Similar benefits, but shorter sequences like Aβ(1-14) exhibit lower aggregation due to reduced hydrophobic interactions .

Functional and Therapeutic Implications

  • Aβ(16-22) : Serves as a minimal model for drug screening targeting β-sheet disruption .
  • Aβ(16-20) : Used in epitope mapping studies due to its truncated hydrophobic core .
  • Aβ(35-40) : Investigated for its role in fibril elongation and stability .

Biological Activity

Amyloid β-protein (Aβ) is a key player in the pathogenesis of Alzheimer's disease (AD). The segment Aβ(16-22), specifically in its trifluoroacetate form, has been the focus of significant research due to its implications in amyloid aggregation and neurotoxicity. This article reviews the biological activity of Aβ(16-22) trifluoroacetate, highlighting its structural characteristics, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

Aβ peptides are derived from the amyloid precursor protein (APP) through enzymatic cleavage by β-secretase and γ-secretase. The Aβ(16-22) fragment is particularly relevant as it is part of the aggregation-prone region of Aβ. Studies have shown that this segment can adopt various conformations, influencing its aggregation propensity and toxicity.

Table 1: Structural Features of Aβ(16-22)

FeatureDescription
Length7 amino acids (KLVFFAEN)
Common ConformationsAnti-parallel β-sheets
Aggregation MotifSteric zipper structures
Toxicity PotentialHigh, especially in oligomeric forms

The biological activity of Aβ(16-22) trifluoroacetate is primarily associated with its ability to aggregate and form oligomers, which are believed to be neurotoxic. Research indicates that these oligomers can disrupt synaptic function by inhibiting long-term potentiation (LTP) and enhancing long-term depression (LTD) in neuronal models.

  • Oligomer Formation : Aβ(16-22) promotes the formation of soluble oligomers that can interfere with synaptic transmission.
  • Neurotoxicity : Studies demonstrated that Aβ oligomers inhibit LTP and reduce dendritic spine density in neurons, leading to cognitive deficits associated with AD .
  • Cross-Seeding : The interaction between Aβ and tau proteins has been shown to facilitate cross-seeding, exacerbating neurodegeneration .

Case Studies and Research Findings

Numerous studies have explored the implications of Aβ(16-22) in AD pathology:

  • In Vitro Studies : In cell culture models, Aβ(16-22) has been shown to induce apoptosis in neuronal cells at micromolar concentrations. These findings underscore the peptide's role in mediating neurotoxicity through oligomerization .
  • Animal Models : Research involving transgenic mice expressing human APP has illustrated that the presence of Aβ(16-22) correlates with increased amyloid plaque formation and cognitive decline .
  • Therapeutic Approaches : Structure-based inhibitors targeting Aβ aggregation have been developed. For instance, inhibitors designed based on the structure of Aβ(16-26) have shown promise in reducing both aggregation and toxicity .

Table 2: Summary of Key Research Findings

Study TypeFindings
In VitroInduction of apoptosis at 25 µM concentration
Animal ModelsCorrelation with plaque formation
Therapeutic ResearchEfficacy of structure-based inhibitors

Q & A

Q. Basic: What experimental methodologies are recommended to study the aggregation kinetics of Aβ(16-22) in vitro?

Aβ(16-22) is a core amyloidogenic fragment that serves as a model for studying β-sheet formation and fibril nucleation. Key methodologies include:

  • Thioflavin T (ThT) fluorescence assays to monitor β-sheet-rich fibril formation in real-time.
  • Transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize fibril morphology.
  • Circular dichroism (CD) spectroscopy to track secondary structural transitions from random coil to β-sheet.
  • Dynamic light scattering (DLS) to assess early oligomerization events.
    Ensure trifluoroacetic acid (TFA) residues from synthesis are thoroughly removed via dialysis or lyophilization, as residual TFA can alter pH and ionic strength, skewing aggregation kinetics .

Q. Basic: How does the trifluoroacetate counterion influence the handling and storage of Aβ(16-22) peptides?

TFA is commonly used in peptide synthesis and purification due to its strong ion-pairing properties. However:

  • Residual TFA can interfere with cell-based assays (e.g., inhibiting proliferation at nM concentrations) and biophysical studies (e.g., altering solvent polarity).
  • Mitigation strategies : Lyophilize peptides repeatedly at neutral pH, use size-exclusion chromatography (SEC) for TFA removal, or substitute TFA with acetic acid for cell culture applications.
  • Store lyophilized peptides at -80°C under argon to prevent oxidation and truncation .

Q. Advanced: How can researchers resolve contradictions in reported aggregation rates of Aβ(16-22) across different solvent systems?

Discrepancies often arise from variations in:

  • Solvent composition : TFA content, ionic strength (e.g., NaCl vs. phosphate buffers), and pH (optimal fibrillogenesis occurs near pI ~5.5).
  • Experimental design : Temperature control (aggregation accelerates at 37°C vs. 25°C) and peptide concentration (micromolar vs. millimolar).
  • Data normalization : Account for baseline ThT fluorescence variability using internal controls.
    Recommend standardized protocols (e.g., 20 μM peptide in 10 mM phosphate buffer, pH 7.4, 37°C) and cross-validation with NMR or SEC-MALS for oligomer size distribution .

Q. Advanced: What computational approaches are used to model cross-amyloid interactions involving Aβ(16-22)?

Aβ(16-22) exhibits cross-seeding with other amyloidogenic peptides (e.g., IAPP(20-29)). Methodologies include:

  • Molecular dynamics (MD) simulations (all-atom or coarse-grained) to study β-barrel oligomer formation in mixed systems.
  • Clustering analysis to identify dominant conformers and eccentricity metrics to quantify structural stability.
  • Free-energy landscapes to compare homogeneous vs. heterogeneous aggregation pathways.
    These models predict that mixed systems adopt unique morphologies with enhanced cytotoxicity, necessitating experimental validation via TEM and cytotoxicity assays .

Q. Advanced: How can researchers investigate the role of Aβ(16-22) in modulating amyloid precursor protein (APP) processing?

Aβ(16-22) may template full-length Aβ(1-42) aggregation, influencing APP metabolism:

  • Cell-free systems : Incubate Aβ(16-22) with APP fragments and monitor γ-secretase activity via Western blot or ELISA .
  • Gene expression profiling : Use RNA-seq or ChIP-seq to identify Aβ(16-22)-induced transcriptional changes (e.g., upregulation of pro-inflammatory genes).
  • Mutagenesis studies : Replace hydrophobic residues (e.g., Leu17, Phe19) to disrupt aggregation and assess APP processing efficiency .

Q. Advanced: What strategies are effective in suppressing Aβ(16-22) aggregation using small-molecule inhibitors?

Rational design involves targeting:

  • Hydrophobic core (KLVFFA) : Aromatic inhibitors (e.g., curcumin derivatives) compete for π-π stacking.
  • Charged termini : Polyanionic compounds (e.g., heparin) disrupt electrostatic interactions.
  • Validation methods : Surface plasmon resonance (SPR) for binding affinity, NMR titration for residue-specific interactions, and cell-free seeding assays to quantify inhibition efficiency .

Q. Advanced: How do denaturing agents (e.g., urea, guanidine HCl) alter the conformational equilibria of Aβ(16-22) monomers?

Denaturants shift the monomer↔oligomer equilibrium by:

  • Stabilizing disordered states via chaotropic effects, delaying nucleation.
  • Kinetic trapping : Use stopped-flow CD or single-molecule FRET to capture transient intermediates.
  • Thermodynamic analysis : Calculate ΔG of unfolding via thermal denaturation curves (monitored by CD or DSC). Contrast with MD simulations of solvent-peptide interactions .

Q. Advanced: What analytical challenges arise in characterizing Aβ(16-22)-TFA adducts via NMR spectroscopy?

TFA complicates NMR studies by:

  • Obscuring proton signals (e.g., αH, amide NH) due to peak broadening.
  • Solutions : Use deuterated TFA or substitute with acetic acid. Employ heteronuclear (1H-13C) experiments to resolve overlapping peaks.
  • Quantitative analysis : Integrate 19F NMR to track TFA content post-purification .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64N8O10.C2HF3O2/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53;3-2(4,5)1(6)7/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61);(H,6,7)/t27-,30-,31-,32-,33-,34-,36-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQMXRMQUXWHCC-YJVMEOIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H65F3N8O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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